

Large-scale synthesis of 1,4-diazepane building blocks

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Compound of Interest

Compound Name: *1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid*

CAS No.: *1214824-64-2*

Cat. No.: *B593913*

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Application Note: Large-Scale Synthesis of 1,4-Diazepane Building Blocks

Executive Summary

The 1,4-diazepane (homopiperazine) scaffold is a privileged pharmacophore in medicinal chemistry, featured in diverse therapeutic agents including Suvorexant (insomnia) and various kinase inhibitors. While commercially available, high-purity, mono-protected 1,4-diazepane building blocks (e.g., tert-butyl 1,4-diazepane-1-carboxylate) are often prohibitively expensive at the kilogram scale.^[1]

This guide details a robust, scalable protocol for the synthesis of 1-Boc-1,4-diazepane via the Schmidt Rearrangement of N-Boc-4-piperidone. Unlike traditional cyclization methods (e.g., Richman-Atkins) which suffer from oligomerization and poor atom economy, this ring-expansion strategy offers superior regioselectivity and yield. We provide critical process safety parameters for handling hydrazoic acid (

) generation in situ.

Strategic Route Analysis

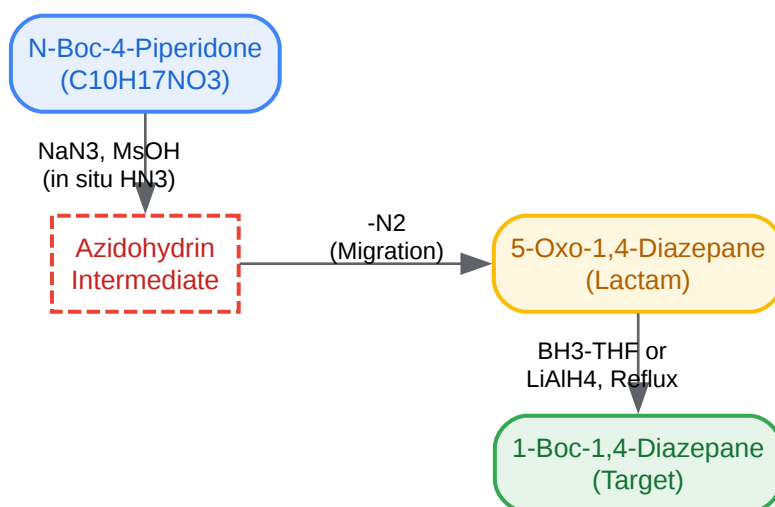
Feature	Route A: Cyclization (Richman-Atkins)	Route B: Schmidt Ring Expansion (Recommended)
Precursors	Ethylenediamine + 1,3-Dihalopropane	N-Boc-4-Piperidone +
Key Step	Double N-alkylation (Inter/Intra)	C-C to C-N Rearrangement
Atom Economy	Low (Leaving groups, sulfonamide waste)	High (Loss of only)
Scalability	Limited by dilution (to avoid polymers)	Scalable with heat management
Safety Profile	High (Standard alkylation)	Critical (Azide handling required)
Yield	40–60% (Variable)	85–95% (Consistent)

Decision: Route B is the industrial "Gold Standard" for mono-protected diazepanes due to the low cost of 4-piperidone and the generation of a differentiated intermediate (the lactam), which allows for orthogonal functionalization if reduction is not desired immediately.

Reaction Mechanism & Pathway

The synthesis proceeds in two stages:

- Ring Expansion: Acid-mediated insertion of a nitrogen atom into the piperidone ring via the Schmidt reaction.
- Lactam Reduction: Reduction of the resulting 5-oxo-1,4-diazepane to the saturated amine.



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Figure 1: Synthetic pathway from 4-piperidone to homopiperazine.[1][2]

Detailed Protocol: Schmidt Rearrangement

Safety Warning: This reaction generates hydrazoic acid (

), which is highly toxic and explosive.[1]

- Never use halogenated solvents (e.g., DCM) with azides to avoid forming di-azidomethane (explosive).[1]
- Reactor: Glass-lined or Hastelloy. Avoid heavy metals (Cu, Pb) in fittings.[1]
- Ventilation: Scrubber system with NaOH is mandatory to neutralize evolved

Step 1: Synthesis of tert-butyl 5-oxo-1,4-diazepane-1-carboxylate

Reagents:

- N-Boc-4-piperidone (1.0 equiv)[1]
- Sodium Azide (

) (1.2 equiv)[1]

- Methanesulfonic acid (MsOH) (5.0 equiv) or TFA[1]
- Solvent: Acetonitrile (MeCN) or THF (anhydrous)

Procedure:

- Setup: Charge a jacketed reactor with N-Boc-4-piperidone dissolved in MeCN (5 vol). Cool to 0°C.[3]
- Acid Addition: Add MsOH slowly, maintaining internal temperature . (Exothermic).[1]
- Azide Addition (Critical): Add portion-wise as a solid or a slurry over 2–4 hours.
 - Process Control: Monitor evolution. Do not rush; accumulation of unreacted azide creates a runaway hazard.
- Rearrangement: Allow the mixture to warm to 20–25°C. Stir for 12–16 hours.
 - IPC (In-Process Control):[1] Monitor by HPLC/TLC. Disappearance of ketone peak; appearance of lactam.
- Quench: Cool to 0°C. Slowly add aqueous NaOH (20% w/w) to adjust pH to ~10.
 - Note: Ensure the off-gas scrubber is active to catch any residual .
- Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine.[4][5] Dry over and concentrate.
- Purification: Recrystallization from EtOAc/Heptane is usually sufficient.

- Yield Target: 85–92%
- Appearance: White to off-white solid.

Detailed Protocol: Lactam Reduction

Step 2: Reduction to tert-butyl 1,4-diazepane-1-carboxylate

Reagents:

- Lactam Intermediate (from Step 1)[1]
- Borane-THF complex () (1M solution, 2.5 equiv)[1]
- Alternative: (2.0 equiv) in THF (Strictly anhydrous)[1]

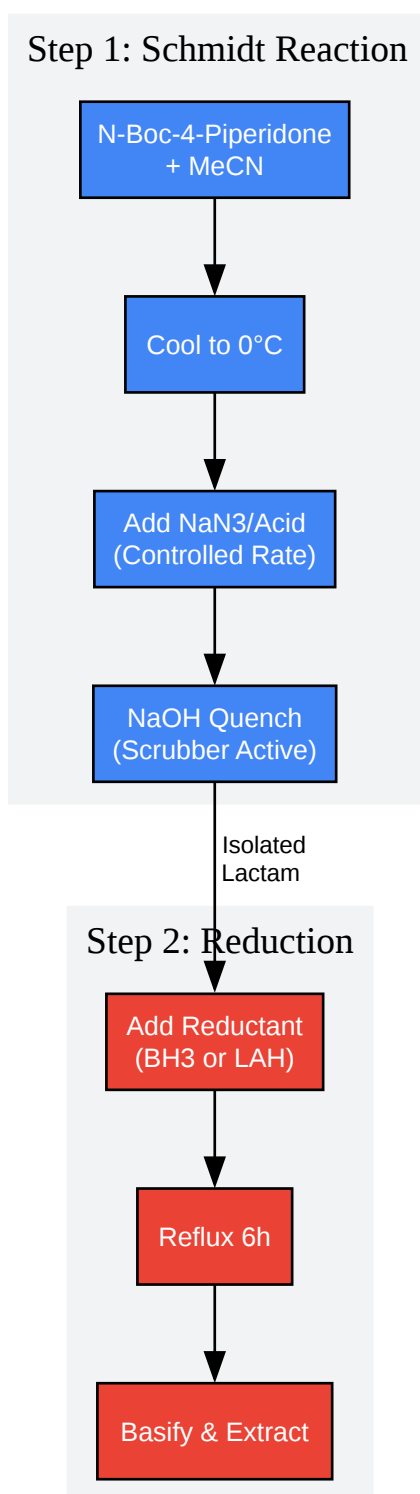
Procedure:

- Setup: Charge reactor with Lactam intermediate in dry THF (10 vol). Cool to 0°C under .
- Reduction: Add reductant (or) dropwise.[1]
 - Thermodynamics: This step is highly exothermic and releases gas.
- Reflux: Heat to reflux (65°C) for 4–6 hours to ensure complete reduction of the amide carbonyl.

- Quench (Careful): Cool to 0°C.
 - If using
: Fieser workup (Water, 15% NaOH, Water).[1]
 - If using
: Add MeOH slowly to destroy excess borane, then add dilute HCl and reflux for 1 hour to break the amine-borane complex.
- Isolation: Basify with NaOH to pH >12. Extract with DCM or MTBE.
- Purification: Distillation (high vacuum) or formation of the oxalate salt for high-purity storage.

Process Engineering & Quality Control

Workflow Diagram



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Figure 2: Process flow for the two-stage synthesis.

Quality Control Specifications

Parameter	Specification	Method
Purity (HPLC)	> 98.0%	C18 Column, MeCN/H ₂ O (+0.1% TFA)
Residual Azide	< 10 ppm	Ion Chromatography / Colorimetric
Water Content	< 0.5%	Karl Fischer
Identity	Conforms	¹ H NMR, MS (ESI+)

Analytical Checkpoint (NMR):

- Lactam: Look for amide proton (~6.5-7.5 ppm) and carbonyl carbon (~175 ppm).[1]
- Final Amine: Disappearance of amide proton; appearance of new signals adjacent to the secondary amine (~2.8-3.0 ppm).

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